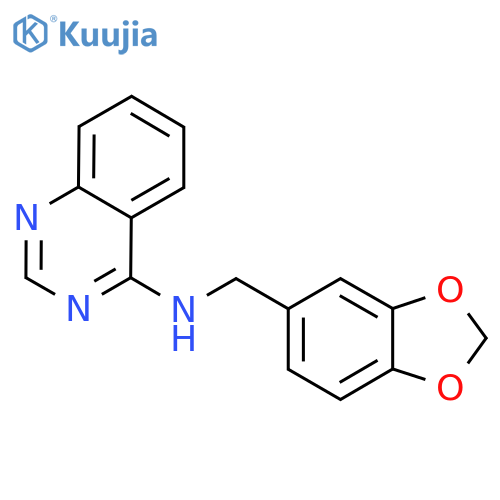Cas no 150450-71-8 (N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE)

150450-71-8 structure
商品名:N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE
CAS番号:150450-71-8
MF:C16H13N3O2
メガワット:279.293323278427
MDL:MFCD08761195
CID:5455774
PubChem ID:10356247
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 化学的及び物理的性質
名前と識別子
-
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE
-
- MDL: MFCD08761195
- インチ: 1S/C16H13N3O2/c1-2-4-13-12(3-1)16(19-9-18-13)17-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,9H,8,10H2,(H,17,18,19)
- InChIKey: MLVNLAHRZDXSAM-UHFFFAOYSA-N
- ほほえんだ: C1(NCC2=CC=C3OCOC3=C2)=NC=NC2=CC=CC=C12
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22536327-0.05g |
150450-71-8 | 95% | 0.05g |
$587.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-0.5g |
150450-71-8 | 95% | 0.5g |
$671.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-0.1g |
150450-71-8 | 95% | 0.1g |
$615.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-1g |
150450-71-8 | 90% | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-22536327-0.25g |
150450-71-8 | 95% | 0.25g |
$642.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-5.0g |
150450-71-8 | 95% | 5.0g |
$2028.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-2.5g |
150450-71-8 | 95% | 2.5g |
$1370.0 | 2024-06-20 | ||
| Enamine | EN300-22536327-5g |
150450-71-8 | 90% | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-22536327-10g |
150450-71-8 | 90% | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-22536327-1.0g |
150450-71-8 | 95% | 1.0g |
$699.0 | 2024-06-20 |
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 関連文献
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
150450-71-8 (N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
